molecular formula C14H19N3O2S B2485018 2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide CAS No. 847472-82-6

2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide

Cat. No.: B2485018
CAS No.: 847472-82-6
M. Wt: 293.39
InChI Key: GGANDAXBRALHIZ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide is a synthetic organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethylphenoxy group and a carbamothioyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylphenol with an appropriate acylating agent to form the 2,4-dimethylphenoxy intermediate. This intermediate is then reacted with a suitable isothiocyanate to introduce the carbamothioyl group. The final step involves the addition of the prop-2-en-1-yl group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the phenoxy or carbamothioyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
  • 1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene

Uniqueness

Compared to similar compounds, 2-(2,4-dimethylphenoxy)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-7-15-14(20)17-16-13(18)9-19-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANDAXBRALHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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